molecular formula C18H26BNO3 B1403323 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine CAS No. 1386860-56-5

1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine

Cat. No.: B1403323
CAS No.: 1386860-56-5
M. Wt: 315.2 g/mol
InChI Key: BGHSUBKESHIKCN-UHFFFAOYSA-N
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Description

1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a pyrrolidine moiety

Mechanism of Action

The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester. Boronic esters are known to be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .

The pharmacokinetics of a compound depends on its chemical structure and properties. Generally, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

The result of the compound’s action would depend on its specific targets and mode of action, which are currently unknown for this compound.

The action environment of a compound refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-13-12-14(16(21)20-10-6-7-11-20)8-9-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHSUBKESHIKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124016
Record name [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386860-56-5
Record name [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1386860-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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